molecular formula C12H5Cl5 B1359803 2,3,4,4',6-Pentachlorobiphenyl CAS No. 74472-38-1

2,3,4,4',6-Pentachlorobiphenyl

Cat. No. B1359803
CAS RN: 74472-38-1
M. Wt: 326.4 g/mol
InChI Key: IOVARPVVZDOPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4’,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is an environmental contaminant that is resistant to environmental degradation through photolytic, biological, or chemical processes . The molecular formula of this compound is C12H5Cl5 .


Molecular Structure Analysis

The molecular structure of 2,3,4,4’,6-Pentachlorobiphenyl consists of two benzene rings with five chlorine atoms attached at the 2, 3, 4, 4’, and 6 positions . Further structural analysis would require more specific information or computational modeling .

Scientific Research Applications

Metabolic Behavior in Plants and Animals

  • Metabolism in Marsh Plants : 2,3,4,4',6-Pentachlorobiphenyl exhibits more persistence than 2,5,4'-trichlorobiphenyl in marsh plants like Veronica Beccabunga, leading to the formation of monohydroxy derivatives in both free and conjugated forms in plant tissues (Moza et al., 1976).
  • Lung Parenchyma Accumulation in Mice : This compound specifically accumulates in the lung parenchyma of mice, suggesting a unique affinity for lung tissue compared to other chlorobiphenyls (Brandt, Mohammed, & Slanina, 1981).

Chemical and Physical Properties

  • Synthesis and Structural Analysis : The synthesis process for 2,3,4,4',6-Pentachlorobiphenyl involves using labeled anilines, with specific attention to the arrangement of chlorine atoms (Bergman & Wachtmeister, 1977).
  • Reductive Dechlorination : This compound can undergo reductive dechlorination in the presence of vitamin B12, leading to the formation of tetrachlorobiphenyls as byproducts (Assaf-Anid, Nies, & Vogel, 1992).

Environmental and Toxicological Impact

  • Photochemical Dechlorination : Studies have shown that steric and electronic effects significantly influence the dechlorination pattern of pentachlorobiphenyls under UV irradiation in certain environments (Yao et al., 1997).
  • Induction of Aberrant Mitosis : The compound is found to induce abnormal chromosomal arrangements in certain cells, pointing to its potential impact on cellular integrity and health (Jensen et al., 2000).

Chemical Reactivity and Interaction

  • Reactivity with Alkali in Aminoethanol : The reactivity of pentachlorobiphenyls like 2,3,4,4',6-Pentachlorobiphenyl in reactions with alkali in 2-aminoethanol medium has been explored, showing pathways to hydroxy derivatives (Gorbunova et al., 2020).

Environmental Degradation and Fate

  • Degradation in Ecosystems : This compound's degradation pathways and persistence were studied in a laboratory modelecosystem, highlighting its comparability in persistence to DDE, a well-known persistent organic pollutant (Metcalf et al., 1975).
  • In Vitro Metabolism in Guinea Pig Microsomes : In vitro studies using guinea pig liver microsomes have shown that 2,3,4,4',6-Pentachlorobiphenyl is metabolized into hydroxylated pentachlorobiphenyls, highlighting the role of cytochrome P450 enzymes in its metabolic pathway (Ohta et al., 2005).

Potential for Remediation and Treatment

  • Sequential Treatment for Degradation : Research demonstrates the potential for a combined chemical and biological approach to degrade pentachlorobiphenyl, using palladium-coated iron and aerobic bacteria (He et al., 2009).
  • Ozone Decomposition and Oxidation in Water : The interaction of 2,3,4,5,6-pentachlorobiphenyl with ozone in water has been studied, revealing insights into its decomposition and oxidation pathways (Kalmaz & Trieff, 1986).

Analytical Challenges and Solutions

  • Analytical Interferences in Determination : Gas chromatographic analysis of this compound in environmental samples can be complicated by the presence of other similar chlorobiphenyls, necessitating advanced analytical techniques like multidimensional gas chromatography (Boer & Dao, 1991).
  • Binding Interactions with Pepsin : Explorations into the interaction between 2,3,4,4',6-Pentachlorobiphenyl and pepsin, a digestive enzyme, using multi-spectroscopic techniques and molecular simulations, provide insights into potential health impacts (Yue et al., 2020).

Safety And Hazards

Exposure to 2,3,4,4’,6-Pentachlorobiphenyl can be harmful. It can cause skin and eye irritation, and it can be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVARPVVZDOPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074227
Record name 2,3,4,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4',6-Pentachlorobiphenyl

CAS RN

74472-38-1
Record name 2,3,4,4',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4167K8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,4',6-Pentachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,4,4',6-Pentachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3,4,4',6-Pentachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3,4,4',6-Pentachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3,4,4',6-Pentachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3,4,4',6-Pentachlorobiphenyl

Citations

For This Compound
78
Citations
AA Volgusheva, DA Todorenko… - Photochemistry and …, 2023 - Wiley Online Library
The effect of the toxicant 2,3′,4,4′,6‐pentachlorobiphenyl (PCB‐119) on the growth, chlorophyll content, and PSII activity of C. sorokiniana cells was investigated. A strong negative …
Number of citations: 2 onlinelibrary.wiley.com
E Goto, Y Haga, M Kubo, T Itoh, C Kasai, O Shoji… - Chemosphere, 2018 - Elsevier
2,3′,4,4′,5-Pentachlorobiphenyl (CB118) is one of the most abundant polychlorinated biphenyl (PCB) congeners in the environment, and perfluoroalkyl acids, including …
Number of citations: 9 www.sciencedirect.com
Y Ishida, E Goto, Y Haga, M Kubo, T Itoh… - Science of The Total …, 2023 - Elsevier
Bacterial cytochrome P450 monooxygenase P450BM3 is a promising enzyme to provide novel substrate specificity and enhanced enzymatic activity. The wild type (WT) has been …
Number of citations: 3 www.sciencedirect.com
F Shiraishi, T Okumura, M Nomachi, S Serizawa… - Chemosphere, 2003 - Elsevier
A series of novel synthetic monohydroxy polychlorinated biphenyls (OH-PCBs) (5 trichloro-, 5 tetrachloro- and 5 pentachloro-compounds) have been characterized ( 1 H and 13 C NMR …
Number of citations: 102 www.sciencedirect.com
E Klasson-Wehler, Å Bergman, B Kowalski, I Brandt - Xenobiotica, 1987 - Taylor & Francis
1. 2,3,4′,6-Tetrachlorobiphenyl (tetraCB) and the corresponding 14 C-labelled compound ( 14 C-TetraCB) were synthesized. Two reference compounds, 4-methylthio- and 4-…
Number of citations: 38 www.tandfonline.com
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
T Mazer, FD Hileman, RW Noble, JJ Brooks - Analytical Chemistry, 1983 - ACS Publications
Synthesis of the 38 tetrachlorodibenzofuran isomers and identification by capillary column gas chromatography mass spectrometry Page 1 104 Anal. Chem. 1983, 55, 104-110 metals …
Number of citations: 71 pubs.acs.org
D Jaysankar, N Ramaiah, A Sarkar - academia.edu
Aerobic degradation of PCBs though have been reported to be limited to less chlorinated biphenyls (PCBs), we report here of a marine mercury-resistant bacterium, Pseudomonas …
Number of citations: 0 www.academia.edu
Y Chen, X Cai, L Jiang, Y Li - Ecotoxicology and environmental safety, 2016 - Elsevier
Based on the experimental data of octanol-air partition coefficients (K OA ) for 19 polychlorinated biphenyl (PCB) congeners, two types of QSAR methods, comparative molecular field …
Number of citations: 57 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.